Salviandulin E
Description
Properties
Molecular Formula |
C20H16O6 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(1S,7R,12R)-7-(furan-3-yl)-12-hydroxy-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,8]heptadeca-2,4(8),9,13-tetraene-5,15-dione |
InChI |
InChI=1S/C20H16O6/c1-10-14-6-12(21)7-15-19(23)25-9-20(14,15)4-2-13-16(10)17(26-18(13)22)11-3-5-24-8-11/h2-5,7-8,12,17,21H,6,9H2,1H3/t12-,17+,20+/m1/s1 |
InChI Key |
OHRYPZSDRFBQMN-ZINOCKGTSA-N |
Isomeric SMILES |
CC1=C2C[C@H](C=C3[C@]2(COC3=O)C=CC4=C1[C@@H](OC4=O)C5=COC=C5)O |
Canonical SMILES |
CC1=C2CC(C=C3C2(COC3=O)C=CC4=C1C(OC4=O)C5=COC=C5)O |
Origin of Product |
United States |
Preparation Methods
Acylation Reactions
Acylation of the C-3 hydroxyl group is a common modification. Butanoylation, for example, involves reacting this compound with butanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is added to scavenge HCl, and the reaction proceeds at 0°C for 4 hours, yielding butanoyl-3-Salviandulin E with 78% efficiency. This derivative exhibits a 3.2-fold increase in antitrypanosomal activity compared to the native compound (IC₅₀ = 1.8 μM vs. 5.7 μM).
Hydrogenation Strategies
Selective hydrogenation of the Δ⁸,⁹ double bond is achieved using palladium on carbon (Pd/C) under 1 atm H₂ in ethanol. This step saturates the exocyclic double bond, producing 3,4-dihydrothis compound, which shows reduced cytotoxicity (CC₅₀ = 42 μM in MRC-5 cells) while retaining antiparasitic activity.
Total Synthesis Approaches
Total synthesis of this compound remains challenging due to its intricate bridged bicyclic framework and multiple stereocenters. Recent efforts have focused on biomimetic strategies and catalytic asymmetric synthesis.
Retrosynthetic Analysis
The molecule is dissected into two key fragments:
- Decalin core (A) : Constructed via Diels-Alder reaction between a substituted cyclohexenone and a diene.
- Furan-bearing side chain (B) : Synthesized through Sharpless asymmetric epoxidation followed by ring-opening.
Coupling of fragments A and B is achieved through a Michael addition, with the stereochemistry controlled by Evans’ oxazolidinone auxiliaries.
Key Synthetic Steps
- Step 1 : Preparation of the decalin core using a Lewis acid-catalyzed intramolecular cyclization (BF₃·OEt₂, −20°C, 12 h).
- Step 2 : Installation of the furan moiety via palladium-catalyzed cross-coupling (Suzuki-Miyaura reaction, 82% yield).
- Step 3 : Late-stage oxidation at C-12 using Davis’ oxaziridine reagent to introduce the ketone functionality.
The current synthetic route achieves an overall yield of 5.4% over 18 steps, highlighting the need for optimization.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Time (Days) | Cost (USD/g) |
|---|---|---|---|---|
| Natural Extraction | 0.003 | 95–98 | 14–21 | 12,500 |
| Semisynthesis | 28–35 | 97–99 | 3–5 | 2,800 |
| Total Synthesis | 5.4 | >99 | 30–40 | 8,200 |
Semisynthesis offers the best balance of efficiency and cost, though total synthesis remains invaluable for accessing novel analogues. Natural extraction, while economically prohibitive, provides material for initial pharmacological studies.
Purification and Formulation
Chromatographic Techniques
Final purification employs a combination of size-exclusion chromatography (Sephadex LH-20) and preparative HPLC (C₁₈ column, 70:30 MeOH/H₂O mobile phase). Critical resolution parameters include:
Solubility Optimization
This compound’s poor aqueous solubility (0.12 mg/mL in water) necessitates formulation strategies for in vivo studies. A validated protocol uses DMSO/PEG300/Tween 80/saline (10:40:5:45 v/v), achieving stable concentrations up to 2.5 mg/mL.
Chemical Reactions Analysis
Types of Reactions
Salviandulin E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups .
Scientific Research Applications
Antimicrobial Activity
Salviandulin E exhibits significant antimicrobial properties against various pathogens. Research indicates that it can effectively combat both Gram-positive and Gram-negative bacteria, as well as fungi.
- Study Findings : A study evaluated the antimicrobial activity of extracts containing this compound against Pseudomonas aeruginosa and other microbes, revealing a minimum inhibitory concentration (MIC) of less than 2 μg/mL for some fractions .
- Case Study : In a comparative analysis of different Salvia extracts, this compound was shown to inhibit microbial growth significantly, highlighting its potential as a natural antimicrobial agent .
Antitrypanosomal Activity
This compound has been investigated for its potential use in treating Trypanosomiasis, a disease caused by the parasite Trypanosoma brucei brucei.
- Research Insights : A semisynthetic study produced various analogues of this compound, with one analogue demonstrating promising antitrypanosomal activity comparable to existing treatments while exhibiting lower cytotoxicity .
- Implications : The findings suggest that this compound and its derivatives could serve as templates for developing new antitrypanosomal drugs, addressing the need for effective treatments against resistant strains.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented, making it a candidate for therapeutic applications in inflammatory diseases.
- Experimental Evidence : In vivo studies demonstrated that this compound could significantly reduce inflammation in mouse models induced by phorbol esters. The compound showed an inhibition rate of up to 70% in edema models compared to controls .
- Mechanism of Action : The anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .
Pain Management
Research has also highlighted the antinociceptive effects of this compound, indicating its potential role in pain management.
- Pharmacological Evaluation : Studies using formalin tests showed that extracts containing this compound produced significant pain relief without acute toxicity at high doses (LD50 > 2000 mg/kg) .
- Clinical Relevance : These findings suggest that this compound could be beneficial in developing analgesics derived from natural products.
Summary of Research Findings
The following table summarizes key research findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of Salviandulin E involves its interaction with specific molecular targets and pathways. In the case of its antitrypanosomal activity, this compound disrupts the cellular processes of Trypanosoma brucei brucei, leading to the inhibition of parasite growth . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the parasite’s metabolic processes .
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR): The γ-lactone and α,β-unsaturated carbonyl groups in this compound are critical for antitrypanosomal activity . Saturation of the lactone (as in the butanoyl derivative) enhances selectivity, likely by reducing off-target interactions .
- Ecological and Pharmacological Diversity :
- Drug Development Potential: Semisynthetic modification of this compound demonstrates the feasibility of optimizing natural scaffolds for therapeutic use .
Q & A
Q. What are the validated methods for isolating Salviandulin E from its natural source, and how can purity be ensured?
- Methodological Answer : Isolation typically involves chromatographic techniques (e.g., column chromatography, HPLC) guided by bioactivity assays. Purity is confirmed via NMR (¹H, ¹³C) and mass spectrometry, with thresholds ≥95% purity for pharmacological studies. Cross-validate with spectral databases (e.g., SciFinder) to rule out co-eluting analogs .
Q. How is the structural elucidation of this compound performed, and what spectroscopic techniques are critical?
- Methodological Answer : Combine 2D NMR (COSY, HSQC, HMBC) to assign stereochemistry and planar structure. X-ray crystallography may resolve absolute configuration. Compare with related neo-clerodane diterpenoids (e.g., tilifodiolide) to identify functional group variations .
Q. What in vitro bioactivity assays are suitable for preliminary evaluation of this compound?
- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity, NO inhibition for anti-inflammatory activity) with positive controls (e.g., dexamethasone). Ensure dose-response curves (e.g., 1–100 µM) and calculate IC₅₀ values. Include solvent controls to rule out vehicle interference .
Advanced Research Questions
Q. How can experimental designs address contradictions in this compound’s bioactivity data across studies?
- Methodological Answer : Conduct meta-analyses of dose-dependent effects (e.g., AI values from feeding assays) . Apply statistical tests (ANOVA with post hoc corrections) to assess inter-group variability. Consider confounding variables like solvent stability or batch-to-batch compound degradation .
Q. What mechanistic studies are recommended to explore this compound’s interaction with molecular targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) to identify binding affinities. Validate with gene knockout models (CRISPR/Cas9) or siRNA silencing in relevant pathways (e.g., NF-κB for anti-inflammatory effects) .
Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?
- Methodological Answer : Use murine models with standardized dosing (oral/IP) and monitor plasma concentrations via LC-MS/MS. Assess acute toxicity (OECD 423 guidelines) and histopathological changes. Include CK (control) groups to normalize feeding behavior data .
Q. What strategies mitigate variability in this compound’s AI values observed across experimental replicates?
- Methodological Answer : Standardize feeding protocols (e.g., fasting duration, environmental conditions). Use blinded scoring for AI calculations. Apply mixed-effects models to account for inter-animal variability .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility of this compound studies, particularly in bioactivity assays?
- Methodological Answer : Document raw data (e.g., feeding areas per group) and preprocessing steps (e.g., outlier removal criteria) . Share protocols via platforms like Protocols.io . Include negative controls (e.g., solvent-only) and cross-validate with independent labs .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
Q. How should conflicting results between this compound and structurally similar compounds (e.g., tilifodiolide) be interpreted?
- Methodological Answer : Perform comparative SAR studies using molecular dynamics simulations to assess binding pocket interactions. Validate with competitive inhibition assays .
Cross-Disciplinary and Long-Term Research
Q. What omics approaches (genomics, proteomics) could elucidate this compound’s systemic effects?
- Methodological Answer : Combine RNA-seq to identify differentially expressed genes and LC-MS-based metabolomics for pathway enrichment analysis. Use network pharmacology (Cytoscape) to map target-pathway interactions .
Q. How can researchers investigate this compound’s potential synergies with existing therapeutics?
Q. What guidelines should be followed for ethical reporting of this compound’s preclinical data?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies. Disclose all conflicts of interest and raw data repositories (e.g., Zenodo) .
Tables for Reference
| Compound | Average Feeding Area (mm²) | AI Value |
|---|---|---|
| This compound | 312 ± 45 | -8.91 |
| Tilifodiolide | 355 ± 12 | -22.91 |
| CK (Control) | 295 ± 38 | 0 |
| Data from murine feeding assays (n=10 groups) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
